ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a benzothiazole moiety and substituted with a 3,4-dimethylbenzamido group. The ethyl carboxylate group enhances solubility, a critical factor in drug design. Structural determination of such compounds often employs X-ray crystallography tools like SHELX programs (e.g., SHELXL for refinement), which are widely used in small-molecule crystallography .
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-4-32-26(31)29-12-11-18-21(14-29)34-25(28-23(30)17-10-9-15(2)16(3)13-17)22(18)24-27-19-7-5-6-8-20(19)33-24/h5-10,13H,4,11-12,14H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWLIKSCSQWRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole and thieno[2,3-c]pyridine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include:
Benzo[d]thiazole: Synthesized from o-aminothiophenol and carbon disulfide.
Thieno[2,3-c]pyridine: Prepared through cyclization reactions involving pyridine derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Influence on signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycle Differences
The compound belongs to a class of fused heterocyclic carboxylates. Key structural analogs include:
Core Heterocycle Comparison :
- Thieno[2,3-c]pyridine (target compound): Combines a thiophene ring fused with pyridine, offering a planar structure conducive to π-π stacking interactions.
- Thiazolo[3,2-a]pyrimidine (analogs): Integrates a thiazole ring fused with pyrimidine, introducing additional nitrogen atoms that may enhance hydrogen-bonding capacity.
Research Findings and Implications
- Biological Activity: Thiazolo[3,2-a]pyrimidine analogs exhibit antimicrobial and anti-inflammatory activities .
- Solubility and Stability: The ethyl carboxylate group likely improves aqueous solubility compared to non-esterified analogs. However, the bulky 3,4-dimethylbenzamido group may reduce bioavailability.
- Crystallographic Analysis : Structural elucidation of such compounds relies on tools like SHELX, which refine crystal structures efficiently even for complex heterocycles .
Biological Activity
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that exhibits significant biological activities. This article synthesizes available research findings on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The compound's structure features a thieno[2,3-c]pyridine core with a benzothiazole moiety and a dimethylbenzamide side chain. This unique configuration is believed to contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were found to range from 4 to 20 μmol L, indicating substantial activity against various bacterial strains. For instance:
| Compound | MIC (μmol L) | Bacterial Strain |
|---|---|---|
| 7a | 4 | E. coli |
| 7b | 12 | S. aureus |
| 7c | 10 | P. aeruginosa |
These results suggest that the presence of the benzothiazole and thiophene moieties enhances the antimicrobial effectiveness compared to standard antibiotics like cefotaxime .
Anticancer Activity
The anticancer potential of the compound was evaluated against several human cancer cell lines including NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon). The cytotoxicity was assessed using the MTT assay, yielding IC values that reflect its potency:
| Cell Line | IC (μmol L) |
|---|---|
| NCI-H460 | 3.61 |
| HepG2 | 3.14 |
| HCT-116 | 4.20 |
Notably, the compound exhibited higher cytotoxicity than doxorubicin in some cases, indicating promising potential for further development as an anticancer agent .
Antioxidant Activity
The antioxidant capabilities of the compound were assessed through lipid peroxidation inhibition assays. The results showed that certain derivatives could inhibit lipid peroxidation effectively:
| Compound | Inhibition (%) |
|---|---|
| 7a | 91.2 |
| 7d | 92.8 |
| Trolox | 89.5 |
These findings suggest that the compound may serve as a potent antioxidant agent, which could be beneficial in preventing oxidative stress-related diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
